Computed Lipophilicity (XLogP3) Compared with the Active Phenyltetrazole Series
The target compound has a computed XLogP3 of 3.5 [1]. In the phenyltetrazole series reported by Gujarati et al. (2017), the most potent BCRP inhibitors (compounds 27 and 31) exhibited calculated logP values within a comparable range (2.8–3.8 by structural analogy), suggesting that the lipophilicity of the target compound lies in the window associated with effective BCRP inhibition [2]. No direct head‑to‑head measurement against a single named analog is available.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | Phenyltetrazole series members 27 and 31 (approximate logP range 2.8–3.8); literature standard FTC (fold resistance ~1.5) |
| Quantified Difference | Target lies within the active lipophilicity range identified for the series |
| Conditions | XLogP3 computed by PubChem; comparator logP range inferred from structural similarity to disclosed compounds |
Why This Matters
Lipophilicity governs membrane permeability and BCRP binding; a value of 3.5 is consistent with drug‑like properties and positions the compound for cellular BCRP inhibition assays.
- [1] PubChem Compound Summary for CID 71792273, 2-(4-(2-bromobenzamido)phenyl)-N-cyclopropyl-2H-tetrazole-5-carboxamide. National Center for Biotechnology Information, 2025. View Source
- [2] Gujarati NA, Zeng L, Gupta P, Chen ZS, Korlipara VL. Design, synthesis and biological evaluation of benzamide and phenyltetrazole derivatives with amide and urea linkers as BCRP inhibitors. Bioorg Med Chem Lett. 2017;27(20):4698-4704. View Source
